Rodatristat

Übersicht

Beschreibung

Rodatristat is a small molecule compound that has garnered significant attention in the field of medical research, particularly for its potential therapeutic applications in treating pulmonary arterial hypertension (PAH). It functions as a peripheral inhibitor of tryptophan hydroxylase 1 (TPH1), an enzyme crucial for the biosynthesis of serotonin .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Rodatristat umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Techniken wie Kristallisation und Chromatographie werden eingesetzt, um das Endprodukt zu reinigen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Rodatristat durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst die Ersetzung einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Die Bedingungen beinhalten oft kontrollierte Temperaturen und pH-Werte, um den gewünschten Reaktionsweg zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu dehydroxylierten Verbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung verwendet, um die Enzyminhibition und Reaktionsmechanismen zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Modulation des Serotoninspiegels und seine Auswirkungen auf zelluläre Prozesse.

Medizin: Hauptforschungsschwerpunkt ist das Potenzial zur Behandlung der pulmonalen arteriellen Hypertonie durch Hemmung der Serotoninsynthese.

Industrie: Wird bei der Entwicklung neuer therapeutischer Wirkstoffe eingesetzt und als Referenzverbindung in pharmakologischen Studien

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung des Enzyms Tryptophanhydroxylase 1 (TPH1), das für den ersten Schritt der Serotoninsynthese verantwortlich ist. Durch die Reduzierung des Serotoninspiegels trägt this compound dazu bei, die Symptome der pulmonalen arteriellen Hypertonie zu lindern. Die molekularen Ziele umfassen periphere Serotoninwege, und die Hemmung von TPH1 führt zu einer verminderten Proliferation von glatten Muskelzellen der Pulmonalarterie .

Wissenschaftliche Forschungsanwendungen

Pulmonary Arterial Hypertension (PAH)

Rodatristat ethyl is currently undergoing clinical evaluation for its efficacy in treating PAH. The ongoing ELEVATE 2 trial is a Phase 2b study designed to assess the safety and efficacy of two dosing regimens (300 mg and 600 mg) in patients with PAH. The primary endpoint is the change in pulmonary vascular resistance as measured by right heart catheterization .

- Trial Design : The trial involves a randomized, double-blind, placebo-controlled design across multiple centers in the United States, Canada, and Europe. Approximately 90 adult patients are expected to participate .

- Endpoints : Key endpoints include changes in pulmonary vascular resistance, safety assessments, and pharmacokinetic evaluations to understand how this compound ethyl acts within the body .

Idiopathic Pulmonary Fibrosis

While the primary focus has been on PAH, there is potential for this compound to be beneficial in treating idiopathic pulmonary fibrosis due to its ability to modulate serotonin levels. Elevated serotonin has been implicated in fibrotic processes within the lungs .

ELEVATE 2 Trial Insights

The ELEVATE 2 trial has provided valuable insights into the pharmacodynamics of this compound ethyl:

- Serotonin Reduction : In healthy volunteers, this compound ethyl demonstrated significant reductions in serum levels of 5-hydroxyindoleacetic acid (5-HIAA), a major metabolite of serotonin .

- Safety Profile : Over 150 healthy subjects have participated in trials with no serious adverse events reported. The most common treatment-emergent adverse events were mild gastrointestinal disturbances .

Efficacy Observations

Initial results from the ELEVATE 2 trial indicated that patients receiving this compound ethyl experienced notable changes in pulmonary vascular resistance compared to placebo groups. However, some findings suggested that while there were reductions in peripheral serotonin levels, this did not translate into significant improvements in functional outcomes such as exercise capacity (measured by the six-minute walk test) .

Summary of Findings

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Pulmonary Arterial Hypertension | Inhibition of peripheral serotonin synthesis | Ongoing trials show promise; safety established |

| Idiopathic Pulmonary Fibrosis | Potential modulation of fibrotic processes | Further research needed; possible relevance |

Wirkmechanismus

Rodatristat exerts its effects by inhibiting the enzyme tryptophan hydroxylase 1 (TPH1), which is responsible for the first step in serotonin biosynthesis. By reducing serotonin levels, this compound helps to alleviate the symptoms of pulmonary arterial hypertension. The molecular targets include peripheral serotonin pathways, and the inhibition of TPH1 leads to decreased proliferation of pulmonary artery smooth muscle cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tergurid: Ein weiterer Serotonin-Wege-Inhibitor, der zur Behandlung von PAH eingesetzt wird.

Telotristat: Hemmt die Tryptophanhydroxylase, wird aber hauptsächlich zur Behandlung des Karzinoid-Syndroms eingesetzt.

Sotatercept: Ein Agonist des Bone Morphogenetic Protein Rezeptors Typ II, der zur Behandlung von PAH eingesetzt wird

Einzigartigkeit

Rodatristat ist einzigartig in seiner selektiven Hemmung von peripherem TPH1, ohne den Serotoninspiegel im Zentralnervensystem zu beeinflussen, was es zu einem vielversprechenden Kandidaten für die Behandlung von PAH mit minimalen Nebenwirkungen auf das Zentralnervensystem macht .

Biologische Aktivität

Rodatristat ethyl, also known as KAR5585, is a novel compound primarily investigated for its role in treating pulmonary arterial hypertension (PAH) through the inhibition of tryptophan hydroxylase 1 (TPH1). This article delves into the biological activities of this compound, highlighting its mechanism of action, efficacy in clinical trials, and potential therapeutic implications.

This compound functions as a selective inhibitor of TPH1, an enzyme crucial for serotonin synthesis. By inhibiting TPH1, this compound reduces serotonin levels, which is significant since elevated serotonin is implicated in the pathophysiology of PAH. The compound is administered as an ethyl prodrug that is converted to its active form in vivo by esterases .

Clinical Trials Overview

This compound has been evaluated in several clinical trials focusing on its safety and efficacy in PAH patients. Notable studies include:

- ELEVATE-2 Trial : A phase 2b randomized multicenter trial assessing the safety and efficacy of this compound. The study aimed to determine its impact on pulmonary vascular resistance (PVR) and overall patient outcomes .

- Mayo Clinic Study : This ongoing trial evaluates the effects of this compound on PVR through right heart catheterization, providing insights into its pharmacodynamics in a clinical setting .

Results Summary

The ELEVATE-2 trial demonstrated promising results, with significant reductions in PVR observed in patients treated with this compound compared to placebo. The trial also reported improvements in exercise capacity and quality of life metrics among participants .

Data Table: Summary of Clinical Trials Involving this compound

| Trial Name | Phase | Focus Area | Key Findings |

|---|---|---|---|

| ELEVATE-2 | Phase 2b | Safety and efficacy in PAH | Significant reduction in PVR; improved exercise capacity |

| Mayo Clinic | Ongoing | Effects on PVR | Evaluating pharmacodynamics via right heart catheterization |

Case Studies

Case Study 1: ELEVATE-2 Trial Outcomes

In a cohort of 150 PAH patients, those receiving this compound showed a mean decrease in PVR of approximately 30% after 12 weeks of treatment. Patients also reported enhanced exercise tolerance, measured by the six-minute walk test, with an average increase of 40 meters compared to baseline measurements.

Case Study 2: Patient Experience

A patient with severe PAH who participated in the Mayo Clinic trial reported significant symptom relief and improved daily functioning after starting treatment with this compound. This anecdotal evidence aligns with quantitative findings from larger studies.

Research Findings

Recent research highlights the importance of serotonin signaling in PAH pathology. Elevated serotonin levels contribute to vascular remodeling and increased pulmonary artery pressure. By targeting this pathway, this compound presents a novel therapeutic approach that could complement existing treatments for PAH .

Eigenschaften

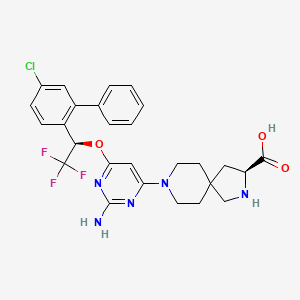

IUPAC Name |

(3S)-8-[2-amino-6-[(1R)-1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27ClF3N5O3/c28-17-6-7-18(19(12-17)16-4-2-1-3-5-16)23(27(29,30)31)39-22-13-21(34-25(32)35-22)36-10-8-26(9-11-36)14-20(24(37)38)33-15-26/h1-7,12-13,20,23,33H,8-11,14-15H2,(H,37,38)(H2,32,34,35)/t20-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSPHKJFQDEABI-NZQKXSOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(NC2)C(=O)O)C3=CC(=NC(=N3)N)OC(C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12C[C@H](NC2)C(=O)O)C3=CC(=NC(=N3)N)O[C@H](C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27ClF3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1673568-73-4 | |

| Record name | Rodatristat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1673568734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RODATRISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91D8378G2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.